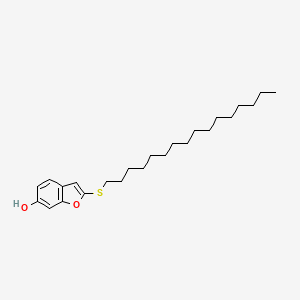![molecular formula C12H9NO3 B12582872 2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione CAS No. 510716-42-4](/img/structure/B12582872.png)
2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydroxymethylidene group attached to a dihydropyridinyl ring, which is further connected to a cyclohexa-2,5-diene-1,4-dione moiety. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione involves multiple steps, typically starting with the preparation of the dihydropyridinyl precursor. This precursor is then subjected to various chemical reactions to introduce the hydroxymethylidene and cyclohexa-2,5-diene-1,4-dione functionalities. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the dihydropyridinyl ring.
Functional Group Transformations: Introducing the hydroxymethylidene group through selective functional group transformations.
Coupling Reactions: Employing coupling reactions to attach the cyclohexa-2,5-diene-1,4-dione moiety.
Industrial production methods may involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxymethylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.
Scientific Research Applications
2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in metabolic pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Modulation of Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
When compared to similar compounds, 2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
2,5-Dihydroxy-1,4-benzoquinone: Known for its redox properties and use in organic synthesis.
2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione: Utilized in the synthesis of various organic compounds.
2,6-Dichlorocyclohexa-2,5-diene-1,4-dione: Employed as an intermediate in the production of pharmaceuticals and agrochemicals.
Properties
CAS No. |
510716-42-4 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
6-(2,5-dihydroxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO3/c14-7-8-2-1-3-11(13-8)10-6-9(15)4-5-12(10)16/h1-7,15-16H |
InChI Key |
BUKCRZGOBQWZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=C(C=CC(=C2)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


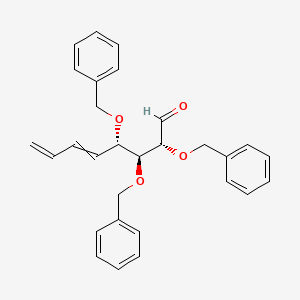
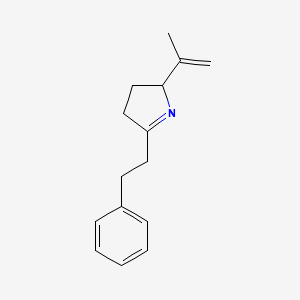
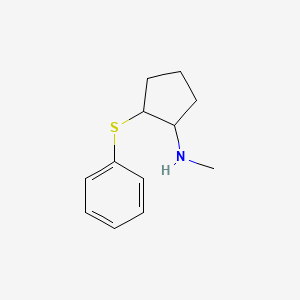
![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
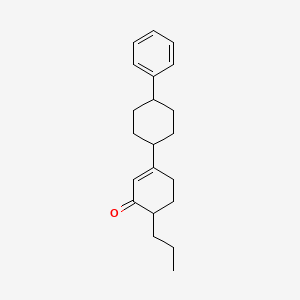
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
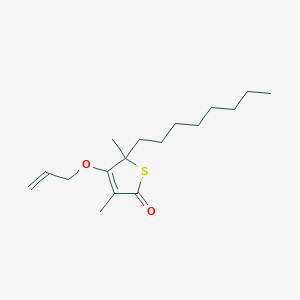
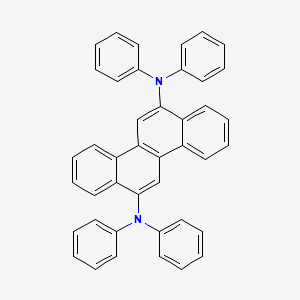
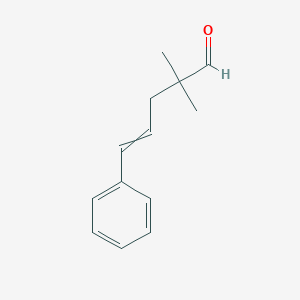
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)
